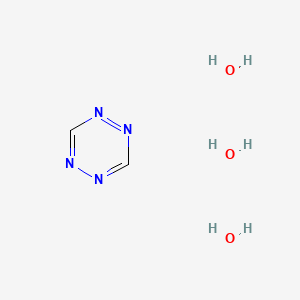

1,2,4,5-Tetrazine trihydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H8N4O3 |

|---|---|

Molecular Weight |

136.11 g/mol |

IUPAC Name |

1,2,4,5-tetrazine;trihydrate |

InChI |

InChI=1S/C2H2N4.3H2O/c1-3-5-2-6-4-1;;;/h1-2H;3*1H2 |

InChI Key |

QGKVNOREZBAADA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=CN=N1.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4,5 Tetrazine Systems

General Synthetic Strategies for the 1,2,4,5-Tetrazine (B1199680) Ring Formation

The construction of the 1,2,4,5-tetrazine ring generally involves the formation of a dihydrotetrazine intermediate which is subsequently oxidized to the aromatic tetrazine. This two-step process is a cornerstone of tetrazine synthesis.

Two-Step Approach: Dihydrotetrazine Intermediates and Subsequent Oxidation

A prevalent and foundational strategy for synthesizing 1,2,4,5-tetrazines involves a two-step process: the initial formation of a 1,2-dihydro-1,2,4,5-tetrazine or a 1,4-dihydro-1,2,4,5-tetrazine intermediate, followed by an oxidation step to yield the final aromatic tetrazine. nih.govnih.govacs.org This approach is versatile, allowing for the preparation of a variety of substituted tetrazines. acs.orgnih.gov

The dihydrotetrazine precursors are often synthesized through the condensation of various nitrogen-containing starting materials. nih.govudel.edu Once formed, these intermediates are typically colorless or pale yellow and lack the characteristic deep red or magenta color of the aromatic tetrazine ring.

The subsequent oxidation of the dihydrotetrazine intermediate is a critical step. nih.govudel.edu A variety of oxidizing agents can be employed for this transformation. Nitrous acid, often generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid like hydrochloric acid (HCl) or acetic acid, is a commonly used and effective oxidant. acs.orgnih.govresearchgate.net Other oxidizing agents that have been successfully used include manganese dioxide (MnO₂), chromium trioxide (CrO₃), and various organic oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and [bis(acetoxy)iodo]benzene (PIDA). researchgate.netresearchgate.net In recent years, milder and more controlled oxidation methods have been developed, including photocatalytic and enzymatic approaches. For instance, photosensitizers like methylene (B1212753) blue can catalyze the oxidation of dihydrotetrazines to tetrazines upon irradiation with visible light. nih.govudel.eduresearchgate.net Additionally, enzymes such as horseradish peroxidase have been shown to efficiently catalyze this oxidation under peroxide-free conditions. nih.govudel.edu The choice of oxidant can be crucial, especially when sensitive functional groups are present in the molecule. researchgate.net

Table 1: Common Oxidizing Agents for Dihydrotetrazine Oxidation

| Oxidizing Agent | Conditions | Reference(s) |

| Sodium Nitrite (NaNO₂) / Acid (e.g., HCl) | Aqueous solution, often at 0°C | acs.orgnih.govresearchgate.net |

| Manganese Dioxide (MnO₂) | Varies | researchgate.net |

| Chromium Trioxide (CrO₃) | Varies | researchgate.net |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Organic solvent | researchgate.net |

| [Bis(acetoxy)iodo]benzene (PIDA) | Organic solvent | researchgate.net |

| Methylene Blue / Light | Visible light irradiation | nih.govudel.eduresearchgate.net |

| Horseradish Peroxidase | Aqueous, peroxide-free | nih.govudel.edu |

Precursor-Based Synthesis Routes

The synthesis of the 1,2,4,5-tetrazine ring is highly dependent on the choice of precursors. Various strategies have been developed that utilize different starting materials to construct the tetrazine core.

Condensation Reactions with Hydrazine (B178648) and Nitriles

One of the most common and direct methods for synthesizing 1,2,4,5-tetrazines is the condensation reaction of nitriles with hydrazine. nih.govnih.gov This method is particularly effective for producing symmetrically substituted 3,6-diaryl-1,2,4,5-tetrazines. nih.gov The reaction typically proceeds by reacting two equivalents of a nitrile with hydrazine, followed by oxidation of the resulting dihydrotetrazine intermediate. nih.govacs.org

However, this traditional approach is often not suitable for the synthesis of tetrazines from unactivated nitriles, such as alkyl nitriles, or for the preparation of unsymmetrical tetrazines. nih.govnih.gov To address these limitations, several advancements have been made. The use of Lewis acid catalysts, such as nickel(II) and zinc(II) salts, has been shown to promote the formation of 1,2,4,5-tetrazines directly from a wider range of nitriles, including unactivated aliphatic nitriles, in a one-pot reaction with hydrazine. nih.govlookchem.com This catalytic method has expanded the scope to include the synthesis of both symmetric and asymmetric tetrazines. nih.gov

Furthermore, thiol-containing reagents have been found to catalyze the reaction between nitriles and hydrazine hydrate. nih.govnih.gov The proposed mechanism involves the in-situ formation of a thioimidate ester, which is more reactive towards nucleophilic attack by hydrazine. nih.gov This organocatalytic approach has proven effective for the synthesis of unsymmetrical alkyl and aryl tetrazines. nih.gov

Pinner Synthesis Utilizing Iminoesters

The Pinner synthesis is a classical and versatile method for preparing 1,2,4,5-tetrazines that utilizes iminoesters (also known as imidates) as key intermediates. researchgate.netresearchgate.net Iminoesters are typically prepared from nitriles by reacting them with an alcohol in the presence of a strong acid like hydrogen chloride. organic-chemistry.org

In the Pinner synthesis of tetrazines, the iminoester is reacted with hydrazine to form a dihydrotetrazine, which is then oxidized to the corresponding 1,2,4,5-tetrazine. researchgate.net This method is particularly useful for the synthesis of both symmetrical and unsymmetrical tetrazines, depending on the iminoesters used. researchgate.net For example, reacting an iminoester with formamidine (B1211174) can lead to the formation of a monosubstituted tetrazine. nih.gov

Synthesis from Guanidine (B92328) and Thiocarbohydrazide (B147625) Derivatives

Derivatives of guanidine and thiocarbohydrazide serve as valuable precursors for the synthesis of specific types of 1,2,4,5-tetrazines. A notable example is the synthesis of 3,6-diamino-1,2,4,5-tetrazine, an important energetic material. This compound can be prepared from triaminoguanidine nitrate (B79036) through a reaction with acetylacetone. youtube.com

Thiocarbohydrazide and its derivatives are also employed in the synthesis of 1,2,4,5-tetrazines. researchgate.netresearchgate.net For instance, S-methylisothiocarbohydrazide iodide can react with carboxylic esters to form unsymmetrical thiomethyl dihydrotetrazines, which can be readily oxidized to the corresponding tetrazines. researchgate.net This method is advantageous as it tolerates a range of functional groups and provides access to 3-thiomethyltetrazines, which can be further functionalized. researchgate.netnih.gov

Aldehyde-Mediated Cyclizations

Aldehydes can also be utilized as starting materials for the synthesis of 1,2,4,5-tetrazines. researchgate.net One approach involves the reaction of aldehydes with hydrazine to form aldazines, which can then undergo cyclization and oxidation to yield 3,6-disubstituted-1,2,4,5-tetrazines. researchgate.net

A more recent and effective method involves the N-chlorosuccinimide (NCS)-mediated chlorination of arylaldehyde-derived N-tosylhydrazones. This metal-free protocol allows for the synthesis of 1,2,4,5-tetrazines in good to excellent yields and tolerates a wide range of hydrazone substrates. thieme.de The reaction of aldehydes and ketones with hydrazine to form hydrazones is a well-established transformation, and these hydrazone intermediates can be key in certain tetrazine synthesis pathways. libretexts.org

An interesting and unconventional reaction involves the 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines generated in situ from aldehydes. nih.gov This reaction, promoted by the hydrogen bonding of hexafluoroisopropanol (HFIP), proceeds across the nitrogen atoms (N1/N4) of the tetrazine ring, ultimately leading to the formation of 1,2,4-triazine (B1199460) derivatives rather than the tetrazine itself. nih.gov This highlights the diverse reactivity of tetrazine precursors and the influence of reaction conditions on the final product.

Synthesis of Substituted 1,2,4,5-Tetrazines

The substitution pattern on the 1,2,4,5-tetrazine ring dictates its physical, chemical, and biological properties. Consequently, the development of synthetic strategies to control the placement of substituents is of paramount importance.

Strategies for Symmetrically Substituted Derivatives

The synthesis of symmetrically 3,6-disubstituted 1,2,4,5-tetrazines is typically more straightforward than that of their unsymmetrical counterparts. A common and effective method involves the self-condensation of nitriles in the presence of a sulfur reagent, followed by oxidation.

A noteworthy advancement in this area is the use of metal catalysts to directly synthesize tetrazines from nitriles and hydrazine. nih.gov For instance, the use of nickel and zinc salts has been shown to effectively catalyze the formation of 3,6-disubstituted-1,2,4,5-tetrazines. nih.gov In a particular study, the reaction of benzyl (B1604629) cyanide with hydrazine in the presence of a nickel triflate (Ni(OTf)₂) catalyst resulted in a near-quantitative yield of 3,6-dibenzyl-1,2,4,5-tetrazine. nih.gov Zinc triflate (Zn(OTf)₂) also proved to be an effective catalyst, affording a 70% yield of the same product. nih.gov This methodology has been successfully applied to a range of aliphatic nitriles, with yields varying depending on the steric hindrance of the nitrile. For example, the synthesis of the sterically hindered 3,6-di-tert-butyl-1,2,4,5-tetrazine, which was previously challenging to isolate, was achieved in a moderate yield of 24%. nih.gov

The traditional Pinner synthesis and related methods have long been employed for accessing tetrazines, although they can be limited by substrate scope and may result in modest yields, often not exceeding 40%. researchgate.net The oxidation of the intermediate 1,2-dihydro-1,2,4,5-tetrazines is a critical final step, and various oxidizing agents have been utilized, with nitrogen oxides generated in situ from sodium nitrite in acidic conditions being a common choice. researchgate.net

Table 1: Metal-Catalyzed Synthesis of Symmetrically Substituted 1,2,4,5-Tetrazines

| Nitrile Precursor | Catalyst (5 mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl cyanide | Ni(OTf)₂ | 3,6-Dibenzyl-1,2,4,5-tetrazine | 95 | nih.gov |

| Benzyl cyanide | Zn(OTf)₂ | 3,6-Dibenzyl-1,2,4,5-tetrazine | 70 | nih.gov |

| tert-Butyl cyanide | Ni(OTf)₂ | 3,6-Di-tert-butyl-1,2,4,5-tetrazine | 24 | nih.gov |

Approaches for Unsymmetrically Substituted Derivatives

The synthesis of unsymmetrically substituted 1,2,4,5-tetrazines presents a greater challenge due to the potential for the formation of a mixture of products, including two different symmetrical tetrazines alongside the desired unsymmetrical one. nih.govresearchgate.net To circumvent this, various strategies have been developed.

One successful approach involves the reaction of two different nitrile precursors with hydrazine, often in the presence of a metal catalyst. nih.gov For example, the combination of acetonitrile (B52724) and various aromatic nitriles in the presence of a nickel or zinc catalyst can produce 3-methyl-6-aryl-1,2,4,5-tetrazines in yields ranging from 40-70%. nih.gov Similarly, unsymmetrical dialkyl tetrazines can be synthesized by reacting two different alkyl nitriles. nih.gov

A metal-free approach for the synthesis of 3-monosubstituted unsymmetrical 1,2,4,5-tetrazines has also been reported, utilizing dichloromethane (B109758) (DCM) as a novel reagent that provides a carbon atom for the tetrazine ring. nih.gov This method has been used to prepare a series of 3-aryl/alkyl-1,2,4,5-tetrazines in excellent yields of up to 75%. nih.gov

Another strategy involves the condensation of imidoyl chlorides with hydrazine, which offers selectivity by connecting specific structural elements before the cyclization step. researchgate.net Furthermore, a series of conjugatable unsymmetrical tetrazines have been synthesized by reacting an appropriate carbonitrile/imidate ester/amidine pair with hydrazine, followed by oxidation with sodium nitrite. acs.org This method has been used to produce a variety of tetrazines with different substituents for applications in bioorthogonal chemistry. acs.org

Advanced Synthetic Approaches and Functionalization Strategies

To further expand the utility of 1,2,4,5-tetrazines, advanced synthetic methodologies and functionalization techniques have been developed.

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the efficient and high-throughput preparation of 1,2,4,5-tetrazines, overcoming some of the challenges associated with solution-phase methods, such as the purification of product mixtures. nih.govresearchgate.net An efficient solid-phase synthesis of s-tetrazines has been described that is compatible with various resins and linkers and does not necessitate the use of metal catalysts or high temperatures. nih.govacs.org

In this approach, monosubstituted tetrazines are synthesized using a thiol-promoted chemistry where dichloromethane serves as the carbon source. nih.govacs.org For the synthesis of unsymmetrically disubstituted tetrazines, a nitrile-functionalized resin is treated with hydrazine hydrate, a thiol activator like 3-mercaptopropionic acid, and a second, different nitrile. acs.org This method effectively prevents the formation of undesired symmetrical byproducts, a common issue in solution-phase synthesis. nih.govresearchgate.netacs.org The resulting tetrazines are obtained in high yields (70–94%) after a single purification step following cleavage from the solid support. nih.govresearchgate.net

Table 2: Solid-Phase Synthesis of Substituted s-Tetrazines

| Tetrazine Type | Key Reagents | Yield Range (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Monosubstituted | Dichloromethane (carbon source), 3-mercaptopropionic acid | 70-94 | High purity, no metal catalysts | nih.govacs.org |

| Disubstituted (unsymmetrical) | Resin-bound nitrile, second nitrile, 3-mercaptopropionic acid | 70-94 | Avoids symmetrical byproducts | nih.govacs.org |

Metal-Catalyzed and Activated Catalyst Methodologies

As previously mentioned, metal-catalyzed approaches have significantly improved the synthesis of 1,2,4,5-tetrazines. Lewis acid transition metal catalysts, particularly divalent nickel and zinc salts like Ni(OTf)₂ and Zn(OTf)₂, have proven to be highly effective in catalyzing the formation of both symmetrical and unsymmetrical tetrazines directly from a wide range of unactivated aliphatic and aromatic nitriles and hydrazine. nih.gov This represents the first reported use of homogeneous catalysis for the direct synthesis of tetrazines from such precursors. nih.gov

The choice of catalyst can be tailored to the reactivity of the nitrile substrates. nih.gov While zinc catalysts are generally effective for less reactive nitriles, more reactive nitriles often benefit from the use of nickel salts. nih.gov However, it is often recommended to screen both types of catalysts to optimize the synthesis of a new tetrazine. nih.gov

Late-Stage Derivatization and Chemical Modification

The ability to introduce functional groups into the 1,2,4,5-tetrazine core at a late stage of the synthesis is highly valuable for creating diverse molecular probes and materials. This allows for the incorporation of functionalities for specific applications, such as bioconjugation or tuning of photophysical properties.

For example, a series of twelve conjugatable tetrazines were synthesized with various substituents to evaluate their stability and reactivity for bioorthogonal applications. acs.orgnih.gov These tetrazines were designed with conjugatable handles, allowing for their attachment to other molecules. acs.orgnih.gov The synthesis involved the reaction of a nitrile, amidine, or imidate ester with hydrazine, followed by oxidation. google.com The substituents on the tetrazine ring were shown to significantly influence the kinetics of their cycloaddition reactions. acs.org

Furthermore, the synthesis of new energetic materials based on the 1,2,4,5-tetrazine scaffold often involves the introduction of energetic substituents through late-stage functionalization. tandfonline.com This can include the preparation of energetic salts of 3,6-dihydrazino-1,2,4,5-tetrazine and the synthesis of tetrazines bearing nitro groups. tandfonline.com These derivatization strategies are crucial for fine-tuning the properties of the resulting energetic materials.

Reaction Mechanisms and Reactivity Patterns of 1,2,4,5 Tetrazines

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of 1,2,4,5-tetrazine (B1199680) chemistry, offering a powerful method for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govsigmaaldrich.com This reaction's high efficiency and selectivity have made it a valuable tool in various fields, including natural product synthesis and bioconjugation. sigmaaldrich.comrsc.org

The IEDDA reaction of 1,2,4,5-tetrazines is a type of [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene, and an electron-rich dienophile, such as an alkene or alkyne, serves as the other component. youtube.com This is in contrast to the normal Diels-Alder reaction. The key interaction in the IEDDA reaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. nih.gov

The reaction proceeds through the following steps:

[4+2] Cycloaddition: The reaction begins with a concerted, though often asynchronous, [4+2] cycloaddition of the dienophile to the C3 and C6 positions of the 1,2,4,5-tetrazine ring. rsc.orgnih.gov This forms a highly unstable, strained bicyclic intermediate. rsc.org

Retro-Diels-Alder Reaction: This bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the extrusion of a molecule of dinitrogen (N₂). rsc.org

Product Formation:

With an alkene dienophile, the initial product is a 4,5-dihydropyridazine. This can then isomerize to a more stable 1,4-dihydropyridazine or be oxidized to the corresponding aromatic pyridazine (B1198779). rsc.org

With an alkyne dienophile, the reaction directly yields the aromatic pyridazine product. rsc.org

Recent studies have also revealed an unprecedented 1,4-cycloaddition pathway for 1,2,4,5-tetrazines when reacted with aryl-conjugated enamines in the presence of hexafluoroisopropanol (HFIP). nih.gov This reaction proceeds across the N1 and N4 positions of the tetrazine, followed by the elimination of a nitrile to form a 1,2,4-triazine (B1199460) derivative. nih.gov This unique reactivity is attributed to the hydrogen-bonding ability of HFIP, which activates the tetrazine for nucleophilic attack. nih.gov

The rate of the IEDDA reaction is significantly influenced by the electronic properties of the substituents on both the 1,2,4,5-tetrazine ring and the dienophile. nih.govnih.gov The kinetics are primarily governed by the energy gap between the LUMO of the tetrazine (diene) and the HOMO of the dienophile; a smaller energy gap generally results in a faster reaction. nih.gov

Substituent Effects on the Tetrazine Ring:

Electron-withdrawing groups (EWGs) attached to the C3 and C6 positions of the tetrazine ring lower the energy of the LUMO, thereby accelerating the reaction. acs.orgnih.gov This is because EWGs enhance the electron-deficient character of the tetrazine, making it more reactive towards electron-rich dienophiles. ucla.edunih.gov For instance, tetrazines bearing sulfoxide (B87167) groups exhibit significantly greater reactivity than their corresponding sulfide (B99878) counterparts. ucla.edufigshare.com

Electron-donating groups (EDGs) , conversely, raise the energy of the LUMO, which slows down the reaction rate. nih.govacs.orgnih.gov

The following table summarizes the effect of different substituents on the second-order rate constants of the IEDDA reaction between various 1,2,4,5-tetrazines and the dienophile trans-cyclooctene (B1233481) (TCO) at 37°C in PBS (pH 7.4).

| Tetrazine Substituent | Rate Constant (k₂) M⁻¹s⁻¹ | Electron-Donating/Withdrawing Nature |

|---|---|---|

| H | 26,000 | Neutral |

| CH₃ | 3,300 | Donating |

| Phenyl | 14,000 | Withdrawing |

| Pyrimidyl | 110,000 | Strongly Withdrawing |

Substituent and Structural Effects on the Dienophile:

Electron-rich dienophiles generally react faster. nih.gov

Strained dienophiles , such as norbornene and trans-cyclooctene, exhibit exceptionally high reaction rates due to the relief of ring strain in the transition state. rsc.orgnih.gov The reactivity of cyclic alkenes follows the general trend: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene (B86901) > cyclooctene. rsc.org

In IEDDA reactions involving unsymmetrically substituted 1,2,4,5-tetrazines, the regioselectivity of the cycloaddition is a critical factor. Generally, the reaction is highly regioselective, often yielding a single product. ucla.edunih.gov The regiochemical outcome can typically be predicted by considering the electronic and steric properties of the substituents on the tetrazine ring.

It has been observed that the electronic properties of the substituents can influence the regioselectivity of the cycloaddition. rsc.org Computational and experimental studies have shown that it is possible to predict the major product by analyzing the partial net charges on the C3 and C6 atoms of the tetrazine. rsc.org However, unexpected regioselectivity has been observed in some cases. For example, the reaction of 3-methylsulfinyl-6-methylthio-1,2,4,5-tetrazine with electron-rich ethylenes proceeds with a regioselectivity opposite to that predicted by Frontier Molecular Orbital (FMO) theory. researchgate.net This has been explained by a polar cycloaddition model where the initial attack of the dienophile is directed to the carbon atom that results in a more stable zwitterionic intermediate. researchgate.net

Furthermore, the coordination of a metal complex to a pyridyl-substituted tetrazine has been shown to enhance not only the reaction rate but also the regioselectivity of the IEDDA reaction. rsc.orgresearchgate.net

The 1,2,4,5-tetrazine ring is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This electron deficiency is the key to its high reactivity as a diene in IEDDA reactions. nih.govucla.edu Among various heterocyclic azadienes like 1,2,4-triazines, 1,3,5-triazines, and pyridazines, 1,2,4,5-tetrazines exhibit the highest reactivity towards dienophiles. nih.govrsc.org This superior reactivity is attributed to a lower distortion energy required to reach the transition state and a larger, more favorable interaction energy between the frontier orbitals of the diene and dienophile. nih.gov

The electron-deficient nature of 1,2,4,5-tetrazines allows them to react with a broad range of dienophiles, including not only electron-rich alkenes and alkynes but also less activated systems. nih.gov This broad substrate scope makes 1,2,4,5-tetrazines highly versatile reagents in organic synthesis. nih.gov

Nucleophilic Substitution Reactions on the Tetrazine Ring

The electron-deficient character of the 1,2,4,5-tetrazine ring also makes it susceptible to nucleophilic attack. youtube.com This reactivity allows for the synthesis of unsymmetrically substituted tetrazines by the displacement of a suitable leaving group, such as a chloro or methylthio group, with various nucleophiles. youtube.com

Studies have shown that 3,6-disubstituted 1,2,4,5-tetrazines containing leaving groups like imidazolyl or 3,5-dimethylpyrazolyl can react with S-nucleophiles, such as thiols, to afford the corresponding thio-substituted tetrazines. researchgate.net The imidazolyl group has been found to be a better leaving group than the 3,5-dimethylpyrazolyl group in these reactions. researchgate.net In some cases, particularly with imidazo[1,2-b] nih.govsigmaaldrich.comnih.govtetrazines, the nucleophilic attack can occur at an unsubstituted carbon atom of the tetrazine ring, leading to the substitution of a hydrogen atom. researchgate.net

The reaction of 3,6-disubstituted 1,2,4,5-tetrazines with carbon nucleophiles, such as organolithium or Grignard reagents, results in the addition of the organic group to a ring nitrogen atom, forming 1,4-dihydrotetrazines. youtube.com

Intramolecular Rearrangements and Cyclizations

While intermolecular reactions of 1,2,4,5-tetrazines are more common, intramolecular variants have also been reported. These reactions can lead to the formation of fused heterocyclic systems. For instance, intramolecular Diels-Alder reactions involving a 1,2,4,5-tetrazine tethered to an alkyne have been described.

An interesting and mechanistically distinct transformation is the reaction of 1,2,4,5-tetrazines with amidines, which can lead to the formation of 1,2,4-triazines. While the reaction of the isomeric 1,2,3,5-tetrazines with amidines proceeds via a stepwise addition/N₂ elimination/cyclization mechanism, the analogous reactions with 1,2,4,5-tetrazines are less common but can occur. nih.govacs.orgescholarship.org For example, 1,2,4,5-tetrazines can react with thioimides to yield 1,2,4-triazines with the loss of a nitrile. youtube.com

Other Notable Reaction Classes (e.g., N1/N4 1,4-Cycloaddition)

While the inverse electron demand Diels-Alder (IEDDA) reaction across the C3/C6 positions is the most characteristic and widely exploited reactivity mode of 1,2,4,5-tetrazines, other notable reaction classes have been discovered. nih.govnih.gov Among these, a formal N1/N4 1,4-cycloaddition represents a significant and previously unprecedented reaction pathway for this heterocyclic system. nih.gov For over six decades of study, cycloadditions involving the 1,2,4,5-tetrazine core were exclusively observed to occur across the carbon atoms (C3/C6). nih.gov However, recent research has unveiled a novel reactivity mode involving cycloaddition across two nitrogen atoms (N1/N4). nih.govacs.org

This formal [4+2] cycloaddition across the N1 and N4 positions of the 1,2,4,5-tetrazine ring occurs with enamines, leading to the formation of 1,2,4-triazine derivatives. nih.govnih.gov This transformation is significant as it provides a new, efficient, and regioselective method for synthesizing highly substituted 1,2,4-triazines from simple precursors. nih.govacs.org

Mechanism and Promoting Conditions

The discovery of this reaction pathway was enabled by specific promoting conditions. Two main approaches have been successfully employed:

Solvent-Promoted Reaction: The use of hexafluoroisopropanol (HFIP) as a solvent is crucial. nih.govacs.org The hydrogen-bonding capabilities of HFIP are thought to activate the 1,2,4,5-tetrazine, facilitating the initial nucleophilic attack by the enamine. nih.govacs.org This method is effective for reactions with preformed or in situ generated aryl-conjugated enamines under mild conditions (e.g., 0.1 M HFIP, 25 °C). nih.gov

Lewis Acid Catalysis: Zinc chloride (ZnCl₂) has been identified as an effective Lewis acid promoter for this transformation. nih.govacs.org This approach expands the reaction's scope to include non-conjugated morpholine (B109124) enamines derived from various ketones. nih.govacs.org The reaction proceeds efficiently under mild conditions (e.g., THF, 1 equiv. ZnCl₂, 50 °C), demonstrating good functional group tolerance and regioselectivity. nih.govacs.org

Scope and Research Findings

The N1/N4 cycloaddition has been explored with a range of substituted 1,2,4,5-tetrazines and enamines, showcasing its synthetic utility.

Tetrazine Scope: The reaction has been demonstrated with various 3,6-disubstituted 1,2,4,5-tetrazines. For instance, 3,6-bis(alkylthio)-1,2,4,5-tetrazines have proven to be effective substrates. nih.govacs.org The reaction of 3,6-bis(benzylthio)-1,2,4,5-tetrazine with the pyrrolidine (B122466) enamine of phenacetaldehyde yielded the corresponding 1,2,4-triazine in 78% yield, with the nonvolatile benzylthiocyanate being identified as the eliminated byproduct. nih.govacs.org A study exploring the scope with different S-alkylated variants, including dibenzyl, nitrile, and diallyl derivatives, showed moderate to good yields of the 1,2,4-triazine products. acs.org

Enamine and Ketone Scope: The reaction is applicable to a broad scope of enamines. The HFIP-promoted reaction works well with aryl-conjugated enamines, while the ZnCl₂-promoted variant successfully employs non-conjugated enamines derived from a wide range of cyclohexanones and linear ketones. nih.govacs.org This allows for the one-step synthesis of complex 1,2,4-triazines that were not readily accessible through previous methods. nih.gov

The regioselectivity of the reaction is a key feature, consistently producing a single 1,2,4-triazine regioisomer. acs.orgnih.gov For example, the reaction between 3,6-bis(methylthio)-1,2,4,5-tetrazine and the enamine of phenylacetaldehyde (B1677652) exclusively yields 3-methylthio-5-phenyl-1,2,4-triazine, with no formation of the 3-methylthio-6-phenyl-1,2,4-triazine (B231953) isomer. nih.govacs.org

Data Tables

Table 1: Representative Examples of N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines

| 1,2,4,5-Tetrazine Reactant | Enamine Source | Promoter | Product | Yield (%) | Reference |

| 3,6-bis(benzylthio)-1,2,4,5-tetrazine | Pyrrolidine enamine of phenacetaldehyde | HFIP | 5-phenyl-3-(benzylthio)-1,2,4-triazine | 78 | nih.gov |

| 3,6-bis(methylthio)-1,2,4,5-tetrazine | Morpholine enamine of cyclohexanone | ZnCl₂ | 3-(methylthio)-5,6,7,8-tetrahydro-1,2,4-benzotriazine | - | nih.gov |

| 3,6-bis(allylthio)-1,2,4,5-tetrazine | Morpholine enamine of 4-phenylcyclohexanone | ZnCl₂ | 3-(allylthio)-7-phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine | 65 | acs.org |

| 3,6-bis(cyanomethylthio)-1,2,4,5-tetrazine | Morpholine enamine of 4-phenylcyclohexanone | ZnCl₂ | 3-((cyanomethyl)thio)-7-phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine | 55 | acs.org |

Compound Index

Advanced Structural Elucidation and Supramolecular Interactions of 1,2,4,5 Tetrazine Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing invaluable insights into molecular structure and intermolecular interactions. nih.gov

Molecular Conformation and Bond Parameters within the Tetrazine Ring

The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient aromatic system. rsc.org In its derivatives, the conformation of this six-membered ring can vary. For instance, in the crystal structure of 6-ethyl-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine, the central ring adopts an unsymmetrical boat conformation. researchgate.netacs.org This deviation from planarity is a significant structural feature.

Analysis of bond lengths within the tetrazine ring provides insight into its electronic structure. For example, in 3-phenyl-6-(p-chlorophenyl)-1,6-dihydro-1,2,4,5-tetrazine, the C=N bond length is approximately 1.278 Å, while the N-N single bond is about 1.43 Å, and the C-N bond is around 1.474 Å. researchgate.net These values are intermediate between standard single and double bonds, suggesting electron delocalization, a characteristic of its "homoaromatic" nature. researchgate.netacs.org In asymmetrically substituted diaryl-1,2,4,5-tetrazines, the molecule can be completely planar, which is unusual for aromatic rings with adjacent nitrogen atoms. nih.gov

Hydrogen Bonding Networks Involving Water Molecules in Hydrated Structures

In hydrated crystalline forms, water molecules play a crucial role in stabilizing the structure through extensive hydrogen bonding. The parent compound, 1,2,4,5-tetrazine, can form a trihydrate (C₂H₈N₄O₃). nih.gov While specific crystal data for the trihydrate is not detailed in the literature, studies on related hydrated tetrazine derivatives offer significant insights.

In the monohydrated analog of octahydro-1H,6H-bis rsc.orgacs.orgoxazino[4,3-b:4′,3′-e] rsc.orgacs.orgresearchgate.netuzh.chtetrazine, the crystal packing is dominated by strong O-H···N and N-H···O hydrogen bonds involving the water molecule. researchgate.net This demonstrates the capacity of the tetrazine nitrogen atoms and water molecules to act as hydrogen bond acceptors and donors, respectively. researchgate.netkhanacademy.org Computational studies on s-tetrazine in aqueous solution suggest that a clathrate-like (cage-like) structure forms around the solute, with weak C-H···O hydrogen bonds being favored over interactions with the nitrogen lone pairs. uzh.ch This indicates that the nature of hydrogen bonding can be complex and depends on the specific environment. uzh.chnih.gov

π-Stacking Interactions and Aromaticity Considerations

The electron-deficient nature of the 1,2,4,5-tetrazine ring strongly influences its participation in π-stacking interactions, which are crucial for the organization of its crystal structures. rsc.orgnih.gov These interactions are particularly prominent in derivatives bearing aromatic substituents. The packing arrangements often feature interactions between the electron-poor tetrazine ring and more electron-rich aromatic rings, such as phenyl groups. rsc.orgrsc.org

In the crystal structure of 3,6-dipyridin-3-yl-(1,2,4,5)-tetrazine, π-π interactions are observed between neighboring molecules within a stack. rsc.org Similarly, in 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine, π-stacking dominates the solid-state structure, with a centroid-to-centroid distance of 3.6 Å and a perpendicular distance of about 3.3 Å between the central tetrazine ring and the terminal aromatic ring of an adjacent molecule. nih.gov This offset face-to-face arrangement is a common feature, as it minimizes π-π repulsion. rsc.org The inherent aromaticity and electron-deficient character of the tetrazine ring are thus key drivers of these stabilizing interactions. researchgate.net

Supramolecular Assemblies and Crystal Packing Motifs

The interplay of hydrogen bonding and π-stacking interactions leads to the formation of diverse and intricate supramolecular assemblies. bath.ac.uknih.gov In hydrated structures, water molecules can bridge tetrazine units, creating complex hydrogen-bonded networks that define the crystal packing. researchgate.net

In the absence of strong hydrogen bond donors like water, other interactions dictate the assembly. For instance, 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine molecules form infinite ribbons extending along one of the crystal axes through N-H···N hydrogen bonds. researchgate.net Many 3,6-disubstituted tetrazines adopt a herringbone-like packing arrangement between stacks of molecules. rsc.org These varied motifs highlight the versatility of the tetrazine core in constructing ordered solid-state architectures, a key principle in crystal engineering. researchgate.netbath.ac.uk

Advanced Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of newly synthesized compounds and for studying their electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool for the structural elucidation of 1,2,4,5-tetrazine derivatives in solution. researchgate.netnih.gov Both ¹H and ¹³C NMR provide characteristic signals that allow for the unambiguous assignment of the molecular structure. acs.orgnih.govharvard.edu

For the parent s-tetrazine, the proton signal appears at a highly deshielded chemical shift, reflecting the electron-withdrawing nature of the four nitrogen atoms. In substituted derivatives, the chemical shifts of the substituent protons and carbons are influenced by their proximity and electronic connection to the tetrazine ring. For example, in the ¹H NMR spectrum of (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, the methyl protons appear as a singlet at 3.11 ppm, while the aromatic protons are observed as doublets at 7.74 and 8.48 ppm. acs.orgnih.gov The ¹³C NMR spectrum shows the tetrazine ring carbons at highly deshielded values, typically in the range of 160-170 ppm. acs.orgnih.govharvard.edu These spectral data are invaluable for confirming the successful synthesis and purity of tetrazine compounds.

Table 1: Selected ¹H and ¹³C NMR Data for Various 1,2,4,5-Tetrazine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | D₂O | 3.11 (3H, s), 4.36 (2H, s), 7.74 (2H, d, J = 8.5 Hz), 8.48 (2H, d, J = 8.0 Hz) | 170.36, 166.71, 140.06, 134.89, 132.61, 131.44, 45.59, 23.00 | acs.org |

| (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | D₂O | 4.35 (2H, s), 7.74 (2H, d, J = 8.5 Hz), 7.86 (1H, t, J = 5 Hz), 8.58 (2H, d, J = 8.0 Hz), 9.13 (2H, d, J = 5.5 Hz) | 167.32, 164.79, 161.60, 160.45, 141.00, 134.30, 132.78, 132.14, 126.75, 45.60 | acs.org |

| 3-Phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine | CDCl₃ | 8.97 (d, 1H), 8.70 (d, 3H), 8.00 (ddd, 1H), 7.7–7.6 (m, 3H), 7.56 (ddd, 1H) | Not Reported | nih.gov |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of 1,2,4,5-tetrazine derivatives. The analysis of vibrational modes provides a molecular fingerprint, allowing for detailed structural assignments.

Infrared spectra of 1,2,4,5-tetrazine (s-tetrazine) have been studied in vapor, solution, and solid film phases to understand its fundamental vibrational frequencies. aip.orgaip.org Through correlation with the known modes of benzene (B151609) and other azines, as well as the application of the Teller-Redlich product rule to deuterated isotopes, tentative assignments for the infrared-active fundamental bands have been made. aip.orgaip.org However, a complete assignment of combination bands is often hindered by the lack of comprehensive Raman spectroscopy data for many derivatives. aip.orgaip.org

The infrared spectrum of s-tetrazine vapor and its deuterated forms (s-tetrazine-d1 and s-tetrazine-d2) allows for the identification of key vibrational modes. aip.org For instance, the B2u and B3u modes, which correspond to specific stretching and bending vibrations of the ring, can be assigned by correlating spectral data across these isotopic forms. aip.org The study of cold, solid film phases of s-tetrazine also reveals interesting phenomena, such as the observation of the totally symmetrical mode 6a near 730 cm⁻¹, which provides further insight into the molecule's vibrational behavior in a condensed state. aip.orgaip.org

Table 1: Tentative Infrared-Active Fundamental Vibrational Frequencies for 1,2,4,5-Tetrazine (Data sourced from studies on s-tetrazine vapor and its correlation with related compounds)

| Frequency (cm⁻¹) | Vibrational Mode | Symmetry | Description |

| ~3050 | ν(C-H) | B2u, B3u | C-H Stretching |

| ~1530 | Ring Stretch | B2u | Ring Stretching / C-N Vibration |

| ~1420 | Ring Stretch | B3u | Ring Stretching / C-N Vibration |

| ~1015 | Ring Breathing / C-H Bend | B3u | In-plane C-H Bending |

| ~730 | Ring Puckering | B2u | Out-of-plane Ring Deformation |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an essential technique for the analysis of 1,2,4,5-tetrazine derivatives, providing precise information on molecular weight and structural fragmentation. Electron ionization (EI) and electrospray ionization (ESI) are commonly employed methods for these analyses.

For the parent 1,2,4,5-tetrazine (C₂H₂N₄), electron ionization mass spectrometry confirms its molecular weight with a molecular ion peak [M]⁺• at a mass-to-charge ratio (m/z) of 82. nist.govnist.gov The fragmentation pattern is characteristic of the stable heterocyclic ring. The primary fragmentation step involves the retro-Diels-Alder elimination of a molecule of dinitrogen (N₂), a highly stable neutral loss, resulting in a fragment ion at m/z 54. This fragment corresponds to the hydrogen cyanide dimer radical cation (HCN)₂⁺•. A subsequent fragmentation of this ion involves the loss of a hydrogen cyanide (HCN) molecule, leading to a prominent peak at m/z 27, corresponding to the HCN⁺• ion.

Table 2: Characteristic Electron Ionization Mass Fragments of 1,2,4,5-Tetrazine

| m/z | Proposed Fragment Ion | Formula | Notes |

| 82 | Molecular Ion | [C₂H₂N₄]⁺• | The parent molecule radical cation. |

| 54 | Dinitrogen Loss Fragment | [C₂H₂N₂]⁺• | Result of retro-Diels-Alder reaction (loss of N₂). |

| 27 | Hydrogen Cyanide Ion | [HCN]⁺• | Result of the loss of HCN from the m/z 54 fragment. |

For more complex substituted tetrazines, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used for unambiguous molecular formula confirmation. nih.gov This technique provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass. For example, various conjugatable tetrazine derivatives have been identified by comparing their calculated exact masses with the experimentally determined values for their protonated molecules [M+H]⁺. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for Selected 1,2,4,5-Tetrazine Derivatives

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | C₉H₁₀N₅ | 188.0931 | 188.0934 | nih.gov |

| 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine | C₇H₁₄N₅ | 168.1244 | 168.1241 | nih.gov |

| 4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid | C₁₃H₉N₅O₂ | 268.0778 | 268.0775 | nih.gov |

| (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine | C₁₄H₁₃N₆ | 265.1196 | 265.1190 | nih.gov |

Theoretical and Computational Chemistry of 1,2,4,5 Tetrazines

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods are powerful tools for understanding the fundamental electronic and geometric properties of molecules like 1,2,4,5-tetrazine (B1199680). Density Functional Theory (DFT) and ab initio calculations are frequently used to predict molecular characteristics with a high degree of accuracy. superfri.orgnih.gov

Geometry Optimization and Conformational Analysis

Theoretical calculations consistently show that the 1,2,4,5-tetrazine molecule possesses a planar geometry. mdpi.com This planarity is a key feature of its aromatic character. Geometry optimization using methods like B3LYP with basis sets such as 6–311++G(d,p) confirms this structure. researchgate.netresearchgate.net For substituted 1,2,4,5-tetrazines, computational methods can also predict the preferred conformations of the substituent groups. For instance, in 1,2,4,5-tetramethylhexahydro-1,2,4,5-tetrazine, a non-aromatic derivative, conformational analysis predicted the most stable arrangement, which was later confirmed by experimental dipole moment measurements. rsc.org

The planarity of the 1,2,4,5-tetrazine ring is crucial for its electronic properties and reactivity. Any deviation from this planarity, which can be induced by bulky substituents or by forming non-aromatic derivatives like 1,4-dihydro-1,2,4,5-tetrazine, leads to significant changes in the molecule's behavior. rsc.org

Electronic Structure and Molecular Orbital Theory (LUMO, HOMO-LUMO Gap)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of 1,2,4,5-tetrazine. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern the molecule's reactivity and electronic transitions. youtube.com

1,2,4,5-tetrazine is characterized by a relatively low-lying LUMO, which makes it an excellent electron acceptor and highly reactive in inverse electron-demand Diels-Alder reactions. nih.gov The HOMO-LUMO gap, which is the energy difference between these two orbitals, is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Computational studies have been employed to calculate the HOMO and LUMO energies and the corresponding gap for 1,2,4,5-tetrazine and its derivatives. These calculations show that the introduction of electron-withdrawing or electron-donating substituents can significantly alter these energy levels, thereby "tuning" the reactivity of the tetrazine ring for specific applications like bioorthogonal chemistry. rsc.orgacs.org For example, a study using DFT at the B3LYP/6–311++G(d,p) level of theory calculated the HOMO and LUMO energies for the parent 1,2,4,5-tetrazine. researchgate.net

| Property | Gas Phase (eV) | Aqueous Phase (eV) |

|---|---|---|

| EHOMO | -8.17 | -8.03 |

| ELUMO | -2.73 | -2.81 |

| HOMO-LUMO Gap (ΔE) | 5.44 | 5.22 |

Data sourced from DFT calculations at the B3LYP/6–311++G(d,p) level of theory. researchgate.net

The electronic spectrum of 1,2,4,5-tetrazine is complex, with numerous excited states at low energies. tandfonline.com Advanced computational methods like multiconfigurational wavefunctions (CASSCF) and second-order perturbation theory (CASPT2) have been used to accurately assign the electronic transitions, including n → π* and π → π* excitations. tandfonline.com

Aromaticity Assessment (e.g., NICS Calculations)

The aromaticity of 1,2,4,5-tetrazine is a topic of significant interest and has been investigated using various computational methods. One of the most common techniques is the calculation of Nucleus-Independent Chemical Shifts (NICS). acs.org NICS values are used to probe the magnetic shielding at the center of a ring, with negative values typically indicating aromaticity and positive values indicating anti-aromaticity.

Quantum chemical calculations, including MNDO and ab initio methods with a 6-31G++ basis set, have described the 1,2,4,5-tetrazine ring as a highly aromatic system, comparable to benzene (B151609). However, protonation of the ring leads to a significant decrease in aromaticity, which destabilizes the protonated form. More sophisticated NICS calculations, such as NICS(1)zz, which measures the out-of-plane magnetic shielding 1 Å above the ring, provide a more refined measure of aromaticity. researchgate.net These calculations help to quantify the degree of aromatic character and how it is influenced by substituents. researchgate.net

Reactivity and Selectivity Predictions (e.g., Fukui Function Analysis)

Computational chemistry is instrumental in predicting the reactivity and regioselectivity of 1,2,4,5-tetrazine in various chemical reactions. Fukui function analysis, derived from DFT, is a powerful tool for identifying the most reactive sites in a molecule for nucleophilic and electrophilic attack. researchgate.net

For 1,2,4,5-tetrazine, Fukui functions can predict which atoms are most susceptible to attack by a dienophile in an inverse electron-demand Diels-Alder reaction. researchgate.net This information is crucial for understanding the regioselectivity observed in reactions with unsymmetrical dienophiles. nih.gov

Computational studies have also explored how different substituents on the 1,2,4,5-tetrazine ring influence its reactivity. For example, the introduction of electron-withdrawing groups is known to enhance the reactivity of tetrazines in bioorthogonal conjugation reactions. harvard.edunih.govacs.org Theoretical models can quantify these effects and guide the design of new tetrazine derivatives with tailored reactivity. nih.govacs.org

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of reactions involving 1,2,4,5-tetrazines. By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway.

Transition State Analysis and Energy Barriers

A key application of computational modeling is the analysis of transition states and the calculation of activation energy barriers. This is particularly important for understanding the kinetics of reactions such as the Diels-Alder cycloaddition, which is a cornerstone of 1,2,4,5-tetrazine chemistry. researchgate.net

For instance, DFT calculations have been used to explore the mechanism of the reaction between 1,2,4,5-tetrazines and enamines. nih.gov These studies revealed a novel reaction pathway that proceeds through C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, rather than a conventional Diels-Alder cycloaddition. nih.gov The calculations also highlighted the crucial role of the solvent in directing the selectivity of the reaction. nih.govnih.gov

In the context of bioorthogonal chemistry, computational screening of a large number of 1,2,4,5-tetrazine derivatives has been performed to rapidly predict their reactivity with dienophiles like trans-cyclooctene (B1233481). chemrxiv.org By calculating the reaction energy barriers, researchers can identify the most promising candidates for experimental investigation. researchgate.netchemrxiv.org

| Tetrazine Derivative | Dienophile | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|

| 3,6-diphenyl-1,2,4,5-tetrazine | Ethylene | DFT | 9.4 (relative to 1,2,3,5-tetrazine) |

| Unsubstituted 1,2,4,5-tetrazine | trans-cyclooctene | DFT | Varies with conformer |

Data is illustrative and sourced from various computational studies. nih.govresearchgate.net

These computational approaches not only provide a deeper understanding of the factors that control the reactivity and selectivity of 1,2,4,5-tetrazines but also enable the rational design of new derivatives with optimized properties for a wide range of applications, from materials science to chemical biology. rsc.orgrsc.orgrsc.org

Applications of Distortion/Interaction-Activation Strain Models

The Distortion/Interaction-Activation Strain Model, also referred to as the Activation Strain Model, is a powerful computational tool utilized to analyze the energetics of a chemical reaction along its reaction coordinate. wikipedia.org This model deconstructs the activation energy (ΔE‡) of a bimolecular reaction into two primary components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). nih.gov The activation strain represents the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov This component is typically destabilizing. wikipedia.org Conversely, the interaction energy is the stabilizing energy released when the two distorted reactant molecules are brought together in the transition state geometry. nih.gov The transition state is located at the point along the reaction coordinate where the destabilizing activation strain is overcome by the stabilizing interaction energy. nih.gov

This model has been effectively applied to understand the reactivity of 1,2,4,5-tetrazines, particularly in the context of inverse electron demand Diels-Alder (iEDDA) reactions, which are crucial for their application in bioorthogonal chemistry. acs.orgnih.gov Computational studies have revealed that the high reactivity of certain 1,2,4,5-tetrazine derivatives, which was traditionally attributed solely to the electron-withdrawing effects of substituents, is more accurately explained by the distortion/interaction-activation strain model. acs.orgchemrxiv.org

The model has also elucidated the trade-off between the reactivity and stability of tetrazines. acs.orgchemrxiv.org It has been shown that while the stability of tetrazines in biological media is strongly correlated with the electron-withdrawing nature of their substituents, the increased reactivity due to intramolecular repulsion does not necessarily lead to reduced stability. acs.org This insight provides a new strategy for the rational design of highly reactive yet stable tetrazines for bioorthogonal applications, moving beyond simply modifying the electronic properties of substituents. acs.orgchemrxiv.org

Prediction and Calculation of Energetic Properties

Computational chemistry, particularly density functional theory (DFT), is a cornerstone in the design and evaluation of new energetic materials based on the 1,2,4,5-tetrazine framework. These theoretical methods allow for the prediction of crucial energetic properties, guiding the synthesis of novel compounds with an optimal balance of performance and stability.

The heat of formation (HOF) is a fundamental property that indicates the energy content of a molecule, with a high positive HOF being a key characteristic of an energetic material. Computational methods are extensively used to predict the HOF of 1,2,4,5-tetrazine derivatives. nih.govacs.org Studies have demonstrated that the introduction of specific functional groups can significantly enhance the HOF of the tetrazine ring. nih.govacs.org For example, substituting the ring with –CN or –N3 groups has been shown to be particularly effective in increasing the HOF values. nih.govacs.org

The following table presents a selection of calculated heats of formation for various 1,2,4,5-tetrazine derivatives, illustrating the impact of different substituents on this critical energetic parameter.

| Compound/Derivative Class | Calculated Solid-Phase Heat of Formation (kJ/mol) | Reference |

| 1,2,4,5-Tetrahydro-1,2,4,5-tetrazine derivatives | 525.1 to 1639.1 | |

| Tris(1,2,4,5-tetrazin-3-yl)amine-based compounds | 1117 to 2272 |

This table is interactive. Click on the headers to sort the data.

Beyond the heat of formation, the detonation performance, characterized by detonation velocity (D) and detonation pressure (P), is a critical measure of an explosive's effectiveness. Computational models are employed to predict these parameters for novel 1,2,4,5-tetrazine-based energetic materials. nih.govacs.org

Research indicates that the introduction of specific functional groups can significantly enhance detonation performance. For instance, the –NF2 or –NO2 groups are particularly effective at increasing both detonation velocity and pressure. nih.govacs.org Conversely, groups such as –CN, –NH2, or –OH tend to have the opposite effect. nih.govacs.org Asymmetrically substituted tetrazines and their salts have also shown promising detonation properties. nih.gov

The calculated detonation performance for a selection of 1,2,4,5-tetrazine derivatives is summarized in the table below. These values are often compared to established explosives like TNT and HMX to gauge their potential.

| Compound/Derivative | Calculated Detonation Velocity (D) | Calculated Detonation Pressure (P) | Reference |

| N5,N5'-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | 8180 m/s | Not Specified | researchgate.net |

| Hydrazinium salt of an asymmetrically substituted tetrazine | 8232 m/s | 23.6 GPa | nih.gov |

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | 7757 m/s | 25.7 GPa | nih.gov |

| A series of 1,2,4,5-tetrazine derivatives | 8.02–9.53 km/s | 29.54–41.84 GPa | researchgate.net |

| Tetrazolo[1,5-b]pyridazine derivative (3at) | 8746 m/s | 31.5 GPa | acs.org |

This table is interactive. Click on the headers to sort the data.

Research Applications and Emerging Areas of 1,2,4,5 Tetrazine Chemistry

Applications in Materials Science

High Energy Density Materials (HEDMs) DevelopmentThe 1,2,4,5-tetrazine (B1199680) ring is a key building block in the development of HEDMs due to its high nitrogen content and inherent energy potential.researchgate.netresearchgate.netResearch in this area is concentrated on synthesizing tetrazine derivatives with specific functional groups to enhance performance and safety.

Detonation Performance CharacterizationThe detonation properties, such as velocity and pressure, are heavily influenced by the substituents on the tetrazine ring. Introducing groups like -NO2 or -NF2 has been shown to significantly improve the detonation performance of these materials.nih.govFusing the tetrazine ring with other heterocyclic systems, such as triazoles, has led to compounds with calculated detonation velocities comparable to or exceeding those of benchmark explosives like CL-20.rsc.org

Below is a table summarizing the calculated or measured detonation performance of several representative 1,2,4,5-tetrazine derivatives found in the literature.

| Compound Name | Abbreviation | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| N⁵,N⁵′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | - | 8180 (Calculated) | - |

| 3-nitro- researchgate.netnih.govnih.govtriazolo[4,3-b]1,2,4,5-tetrazin-6-amine | TTNA | 8953 (Calculated) | 33.9 (Calculated) |

| Azo-bridged researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govnih.govchemicalbook.comtetrazine derivative (Compound 10 in source) | - | 9200 (Calculated) | 34.8 (Calculated) |

This table is for illustrative purposes and shows data for derivatives, not 1,2,4,5-tetrazine trihydrate.

Optoelectronic and Photophysical MaterialsDerivatives of 1,2,4,5-tetrazine are also gaining significant interest for their use in photo- and electroactive materials.researchgate.netbohrium.comrsc.orgTheir unique electronic properties, stemming from the electron-deficient nature of the tetrazine ring, make them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Field-Effect Transistors (OFETs)

Fluorogenic probes for bioimaging

The photophysical properties, such as absorption and fluorescence, can be finely tuned by altering the aryl or heteroaryl substituents on the tetrazine core. researchgate.netbohrium.com

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The low-energy n→π* electronic transitions in 1,2,4,5-tetrazine derivatives make them suitable for use in optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net These transitions are fundamental to the desirable electronic properties of these materials. Recent research has highlighted the potential of 1,2,4,5-tetrazine derivatives as components in these devices. nih.gov The strategic incorporation of a boron-nitrogen pair in place of a carbon-carbon pair in polycyclic aromatic hydrocarbons, which are used in OLEDs and OFETs, can modify the electronic structure of the material. researchgate.net

Photoluminescent and Fluorescent Systems

The characteristic intense colors of most 1,2,4,5-tetrazine compounds, typically in shades of red and violet, are a result of weak, forbidden n→π* electronic transitions. researchgate.net These same transitions are also associated with the fluorescent properties observed in some of its derivatives. researchgate.net Conversely, π→π* transitions are responsible for their excellent photoluminescent properties. researchgate.net The fluorescence efficiency of tetrazines is dependent on their substitution at the 3- and 6-positions. nih.gov For instance, some 3,6-disubstituted derivatives are photostable and exhibit strong fluorescence. nih.gov

The photophysical properties of 3,6-diaryl(heteroaryl)tetrazines, including their absorption and fluorescence spectra, are influenced by the nature of the substituents. bohrium.com Some of these derivatives display intense fluorescence in the visible region. bohrium.com The unique fluorescent properties of 1,2,4,5-tetrazine and its derivatives have led to their use in a variety of applications, including as fluorescent liquids and in the development of fluorogenic probes. nih.govrsc.org

Fluorogenic Labels and Their Photophysical Mechanistic Basis

Tetrazine-based fluorogenic labels are extensively used in biological and medical studies due to their significant fluorescence enhancement after the tetrazine moiety is cleaved through bioorthogonal reactions. rsc.org These probes are designed to be "dark" or non-fluorescent until they react with a specific target, at which point their fluorescence is "turned on". This "off/on" mechanism provides a high signal-to-noise ratio, which is advantageous for cellular imaging. frontiersin.org

The underlying mechanism for this fluorogenic response is not fully understood, especially the reduced fluorescence enhancement in the deep-red and near-infrared regions. rsc.org The quenching of fluorescence in tetrazine-dye conjugates is a key aspect of their design. This quenching is often achieved by placing the tetrazine in close proximity to the fluorophore, which can be accomplished through an unconjugated chemical linkage. acs.org

Several photophysical pathways are thought to regulate the fluorogenic properties of different types of tetrazine labels, including energy flows, charge separation, and intramolecular rotations. rsc.org In some cases, excited state quenching may involve photoinduced electron transfer. rsc.org The cycloaddition reaction of tetrazine with a dienophile, such as a strained alkyne, can lead to high fluorescence enhancements. rsc.org

Recent research has explored the use of tetrazine as a general phototrigger to create photoactivatable fluorophores. scilit.com In this approach, the tetrazine quenches the fluorescence of a linked fluorophore. Upon light irradiation, the tetrazine undergoes a photolysis reaction, restoring the fluorophore's fluorescence. scilit.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The field of coordination chemistry has seen significant exploration of 1,2,4,5-tetrazines as ligands for metal complexes. Their unique electronic properties and the ability to functionalize them at the 3 and 6 positions make them versatile building blocks for creating complex structures with interesting physical properties. rsc.orgresearchgate.net

Ligand Design and Complexation with Metal Centers

1,2,4,5-tetrazine and its derivatives are known to exhibit a distinct coordination chemistry characterized by electron and charge transfer phenomena. researchgate.net These heteroatom-rich ligands can bridge metal centers in various ways. researchgate.net The functionalization of the 1,2,4,5-tetrazine ring at the 3 and 6 positions allows for the creation of a wide variety of ligands, which can be broadly categorized into ditopic symmetric and monotopic non-symmetric ligands. rsc.orgresearchgate.net

Symmetric ligands, such as 3,6-bis(2-pyridyl)-tetrazine and 3,6-bis(4-pyridyl)-tetrazine, have been extensively studied. rsc.org Non-symmetric ligands, like dipicolylamine-TTZ, are a more recent development and offer the potential for more controlled synthesis of mononuclear complexes. rsc.org The electron-accepting character of the tetrazine ring can also be exploited. For instance, in a monopicolylamine-TTZ-Cl ligand, the deprotonation of the amine group can result in a negatively charged ligand. rsc.org

Role in MOF Construction and Functionalization

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The use of tetrazine-based linkers in the synthesis of MOFs has emerged as a powerful strategy. rsc.org The geometrical similarity of the tetrazine moiety to a phenyl ring allows for the creation of intrinsically tagged linkers without the need for appended functional groups, which can facilitate the assembly of the framework. rsc.org

The first reported use of a tetrazine-containing linker in a MOF was in 1997 with the synthesis of an Ag(I) coordination polymer using 3,6-di(4-pyridyl)-1,2,4,5-tetrazine (B1276428) (pytz). rsc.org Since then, various MOFs incorporating tetrazine moieties have been developed. These can be categorized based on the nature of the metal-binding groups on the tetrazine linker, such as pyridines or carboxylic acids. rsc.orgresearchgate.net

One of the key advantages of incorporating tetrazine into MOFs is the ability to perform post-synthetic modification (PSM) via "click" reactions. researchgate.net This allows for the introduction of functional groups into the MOF after its initial synthesis, providing a versatile tool for a wide range of applications. For example, Zr(IV) and Hf(IV)-based tetrazine-containing MOFs have been synthesized and subsequently modified using this approach while maintaining the crystallinity of the framework. researchgate.net

Applications in Bioorthogonal Chemistry and Chemical Biology

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. illinois.edu The inverse electron demand Diels-Alder (iEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles is a cornerstone of bioorthogonal chemistry due to its rapid kinetics and high selectivity. nih.gov

This powerful tool has found widespread use in various areas of chemical biology, including:

Fluorescent Labeling and Imaging: Tetrazines are used to label and visualize biomolecules in living cells and organisms. nih.govnih.gov Fluorogenic tetrazine probes, which become fluorescent upon reaction with their target, are particularly valuable as they minimize background signals. illinois.edunih.gov This has enabled no-wash fluorescence imaging in live cells. nih.gov

Pre-targeted Cancer Cell Labeling: The high stability and reactivity of certain tetrazine derivatives make them suitable for pre-targeted cancer cell labeling studies. nih.govresearchgate.net In this approach, a dienophile-modified antibody is first administered to target cancer cells, followed by a tetrazine-conjugated imaging or therapeutic agent.

Protein Labeling and Dynamics: The genetic encoding of unnatural amino acids containing strained alkenes or alkynes allows for the site-specific labeling of proteins with tetrazine probes. illinois.edu This has been instrumental in studying protein dynamics and function. nih.gov

Radiolabeling for In Vivo Imaging: Tetrazines have been utilized for in vivo cancer imaging by conjugating them with radioisotopes such as ¹⁸F. nih.gov

Strategies for Bioconjugation and Selective Labeling

The inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), is a cornerstone of modern bioconjugation. nih.govnih.gov This reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for catalysts. tcichemicals.com These characteristics make it an ideal tool for labeling biomolecules like proteins and antibodies with high efficiency and specificity in complex biological environments. smolecule.com

A common strategy involves a pre-targeting approach. google.com In this method, a biomolecule of interest, such as an antibody specific to a cancer cell, is first modified with a strained dienophile (e.g., TCO). This modified antibody is administered and allowed to accumulate at the target site. Subsequently, a smaller, fast-clearing molecule containing the 1,2,4,5-tetrazine moiety, often carrying a payload like an imaging agent or a therapeutic drug, is introduced. google.com The tetrazine rapidly "clicks" with the TCO-modified antibody at the target site, concentrating the payload where it is needed. acs.org

The choice of dienophile is critical, with TCO being a much faster reactant than others like norbornene. nih.gov However, the reactivity can also be finely tuned by modifying the substituents on the tetrazine ring, a concept crucial for selective and multiplexed labeling. researchgate.net Researchers have synthesized and characterized numerous conjugatable tetrazines to optimize them for biological experiments, focusing on achieving a balance between reactivity and stability in aqueous environments. nih.govresearchgate.net This has led to the development of highly stable and water-soluble tetrazine derivatives suitable for applications like pre-targeted cancer cell labeling. nih.gov

The versatility of this bioconjugation strategy is further enhanced by the development of homobifunctional linkers, such as Tetrazine-PEG5-tetrazine, which contain two tetrazine moieties. conju-probe.com These linkers can react with strained alkenes to form stable dihydropyridazine (B8628806) linkages, enabling the crosslinking of biomolecules or the construction of more complex bioconjugates. conju-probe.com

Table 1: Examples of Synthesized Conjugatable 1,2,4,5-Tetrazines and their Properties

| Compound Name | Structure | Key Features | Reference |

|---|---|---|---|

| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride | C₉H₁₀N₅⁺ | Water-soluble, used in pre-targeted cancer cell labeling studies. | nih.gov |

| 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | C₉H₆N₄O₂ | A conjugatable tetrazine with a carboxylic acid handle for further modification. | nih.govacs.org |

| 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride | C₇H₁₄N₅⁺ | An aliphatic tetrazine derivative. | nih.govacs.org |

| (4-(6-(Pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride | C₁₃H₁₂N₇⁺ | A derivative with an electron-withdrawing pyrimidinyl group to enhance reactivity. | nih.govacs.org |

Drug Release Mechanisms (e.g., Click-to-Release Reactions)

A significant advancement in drug delivery based on 1,2,4,5-tetrazine chemistry is the "click-to-release" strategy. nih.govtcichemicals.com This approach utilizes the IEDDA reaction not just for conjugation, but to trigger the cleavage of a chemical bond, thereby releasing a payload molecule, such as a drug. nih.gov

The most common click-to-release system involves a trans-cyclooctene (B1233481) (TCO) dienophile that is functionalized at an allylic position with a carbamate-linked drug. nih.govresearchgate.net The IEDDA reaction between this TCO-drug conjugate and a 1,2,4,5-tetrazine initiates the release sequence. nih.govtcichemicals.com The reaction proceeds through the following steps:

Cycloaddition: The tetrazine reacts with the TCO to form a 4,5-dihydropyridazine intermediate and eliminates dinitrogen (N₂). nih.gov

Tautomerization: The initial 4,5-dihydropyridazine tautomerizes to a more stable 1,4-dihydropyridazine in an aqueous environment. nih.gov

Elimination: The 1,4-dihydropyridazine intermediate undergoes a spontaneous 1,4-elimination of the carbamate, releasing the free amine-containing drug and carbon dioxide (CO₂). nih.govtcichemicals.com

This release mechanism is highly efficient and clean, producing only N₂ and CO₂ as byproducts. tcichemicals.com The strategy allows for the controlled release of therapeutic agents at specific times and locations, activated by the introduction of the tetrazine component. tcichemicals.comnih.gov This has been demonstrated in vivo, where the systemic administration of a tetrazine activator triggered the on-tumor liberation of a potent anti-cancer drug from a TCO-linked antibody-drug conjugate (ADC). researchgate.net

The efficiency of the release process is critically dependent on the structure of the tetrazine. While highly reactive tetrazines, like bis-(2-pyridinyl)-tetrazine, lead to a rapid initial click reaction, they can result in low payload release. researchgate.net This is because the initially formed 4,5-dihydropyridazine product is too stable to tautomerize efficiently to the releasing 1,4-dihydropyridazine tautomer. researchgate.net Researchers have addressed this by designing ortho-functionalized pyridinyl-tetrazines with hydrogen-bonding groups (e.g., hydroxyl or amido groups) that facilitate the necessary tautomerization, thereby achieving high release yields with highly reactive tetrazines. researchgate.net

Table 2: Key Steps in the Click-to-Release Mechanism

| Step | Description | Reactants/Intermediates | Products |

|---|---|---|---|

| 1. IEDDA Reaction | The tetrazine reacts with the TCO-linked payload. | Tetrazine, TCO-carbamate-drug | 4,5-dihydropyridazine, N₂ |

| 2. Tautomerization | The initial cycloadduct rearranges in an aqueous environment. | 4,5-dihydropyridazine | 1,4-dihydropyridazine |

| 3. Elimination | The rearranged intermediate spontaneously fragments. | 1,4-dihydropyridazine | Free drug, CO₂, pyridazine (B1198779) byproduct |

Molecular Imaging and Probe Development (e.g., PET Tracers)

The unique properties of 1,2,4,5-tetrazines have been harnessed to develop a new generation of molecular imaging probes and tracers. nih.govrsc.org A key application is in pretargeted imaging, particularly for Positron Emission Tomography (PET), a sensitive in vivo imaging technique. acs.orgnih.gov This approach separates the long biological half-life of a targeting vector, like a monoclonal antibody (mAb), from the short physical half-life of a PET radioisotope. nih.gov

In this strategy, a mAb modified with a TCO is administered first. After it has localized to the target tissue and the excess has cleared from circulation, a 1,2,4,5-tetrazine labeled with a short-lived positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F), is injected. acs.orgnih.gov The ¹⁸F-labeled tetrazine is small, allowing for rapid distribution and clearance, and it quickly reacts with the TCO-mAb at the target site, leading to a high-contrast PET image. acs.orggoogle.com The development of novel ¹⁸F-labeled tetrazines that are stable, highly reactive, and can be produced in high radiochemical yields is an active area of research. google.com

Beyond PET, tetrazines are integral to the design of fluorogenic probes. smolecule.comrsc.org In these probes, the tetrazine moiety acts as a fluorescence quencher when attached to a fluorophore. rsc.org The IEDDA reaction with a dienophile consumes the tetrazine ring, leading to a loss of its quenching properties and a significant increase in fluorescence. rsc.org This "turn-on" response is highly beneficial for reducing background signals in fluorescence microscopy, enabling no-wash imaging of proteins and other biomolecules inside living cells. rsc.org Researchers have developed a palette of such probes with emission colors spanning from green to far-red. rsc.org

Furthermore, 1,2,4,5-tetrazines have been used to create probes for imaging specific cellular components and processes. For instance, tetrazine-tethered probes have been developed for the highly specific fluorogenic imaging of superoxide (B77818) (O₂·⁻), a key reactive oxygen species, in living cells. nih.govspringernature.com Another innovative approach integrates bioorthogonal chemistry with hyperpolarized magnetic resonance (HP-MR) imaging. nih.gov In this method, ¹⁵N₄-1,2,4,5-tetrazines are hyperpolarized and then react with a dienophile to produce hyperpolarized products, including hyperpolarized ¹⁵N₂ gas, offering a novel and highly sensitive MR imaging strategy. nih.gov

Tuning Reaction Kinetics for Multiplexing Applications

A key advantage of the 1,2,4,5-tetrazine-based IEDDA reaction is that its kinetics are "tunable". nih.govrsc.org The rate of the cycloaddition can be modulated over several orders of magnitude by altering the electronic properties of the substituents at the 3- and 6-positions of the tetrazine ring. researchgate.netnih.gov This feature allows for the rational design of tetrazine derivatives with specific reaction rates, which is particularly useful for multiplexing applications where multiple targets are to be labeled sequentially or simultaneously in the same system. nih.gov

The general principle is that electron-withdrawing groups on the tetrazine ring increase its reactivity in the inverse-electron-demand Diels-Alder reaction, leading to faster kinetics. researchgate.netharvard.edu Conversely, electron-donating groups decrease the reaction rate. harvard.edu For example, attaching a pyrimidine (B1678525) ring or a trifluoromethylphenyl group to the tetrazine core significantly accelerates the reaction compared to an unsubstituted or methyl-substituted tetrazine. nih.gov

By pairing a set of tetrazines with varying reactivities with a single type of dienophile, or by using different dienophiles with distinct reactivities (e.g., the highly reactive TCO versus the less reactive norbornene), researchers can achieve a wide range of reaction rates. nih.gov This allows for staged labeling experiments. For instance, a fast-reacting tetrazine can be used to label a first target. Once this reaction is complete, a second, slower-reacting tetrazine can be introduced to label a different target without cross-reactivity. This ability to perform sequential and selective labeling opens up possibilities for studying complex biological systems and assembling intricate molecular architectures. nih.gov

However, a crucial consideration is the trade-off between reactivity and stability. Highly reactive tetrazines with strong electron-withdrawing groups are often more susceptible to degradation in biological media. researchgate.net Therefore, the selection of a tetrazine for a specific application requires a careful balance between its kinetic properties and its stability under the experimental conditions. researchgate.net

Table 3: Second-Order Rate Constants (k₂) for the Reaction of Various Tetrazines with Bicyclononyne (BCN) in Methanol

| Tetrazine Substituent (R) | k₂ (M⁻¹s⁻¹) | Relative Rate |

|---|---|---|